Home > Products > Screening Compounds P89339 > 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one -

3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one

Catalog Number: EVT-4042290
CAS Number:
Molecular Formula: C16H10BrClO3
Molecular Weight: 365.60 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one can be achieved through a Claisen–Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. Specifically, this chalcone derivative can be synthesized by reacting 6-bromo-1,3-benzodioxole-5-carbaldehyde with 4-chloroacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide.

Chemical Reactions Analysis
  • Cycloaddition reactions: Chalcones can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.
Applications
  • Antigenotoxic and anticytotoxic activity: One study demonstrates the potential of a related chalcone, 1E,4E-1-(4-chlorophenyl)-5-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-one, as a chemopreventive agent by exhibiting DNA protective effects against mutagens and reducing cytotoxicity.
  • Antimicrobial activity: Research on other chalcone derivatives highlights their potential as antibacterial and antifungal agents. , ,
  • Nematicidal activity: A study showcases the effectiveness of some thiazolyl-pyrazoline derivatives containing a benzodioxole moiety against plant-parasitic nematodes.

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor that exhibits good in vitro profiles and a characteristic molecular biomarker signature of Hsp90 inhibition both in vitro and in vivo. It has shown significant antitumor effects in multiple human cancer xenograft models. []

Relevance: MPC-3100 shares the 6-bromo-1,3-benzodioxol-5-yl moiety with the target compound, 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one. This shared substructure suggests potential similarities in their chemical properties and biological activities.

(Z)-3-(1,3-benzodioxol-5-yl)-3-chloro-1-[2,4-di(benzyloxy)- 6-hydroxyphenyl]-2-propen-1-one

Compound Description: This compound is a chalcone derivative synthesized from 1,3,5-trimethoxybenzene and 3-(1,3-benzodioxol-5-yl)-2-propynoyl chloride in the presence of a zinc chloride catalyst. []

Relevance: Both this compound and 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one belong to the chalcone family, characterized by the 1,3-diphenyl-2-propen-1-one core structure. They both feature a 1,3-benzodioxol-5-yl substituent at the 3-position of the propenone moiety.

(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one

Compound Description: This is a chalcone derivative where the 1,3-benzodioxol-5-yl group is attached to the 3-position of the propenone moiety, and a 3-bromo-2-thienyl group is attached to the 1-position. []

Relevance: Similar to 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, this compound is a chalcone and features the 1,3-benzodioxol-5-yl substituent at the 3-position of the propenone moiety. The structural similarities suggest they might share some physicochemical properties.

4-benzyloxy- and 4-hydroxy– (Z)-3-[(6-bromo-1, 3-benzodioxol-5-yl)methylene]-2-(4-methoxybenzyl)-2,3-dihydro-1H-isoindol-1-ones

Compound Description: These compounds are arylmethylene derivatives of isoindolinones. They are selectively synthesized with a Z-configuration through a Horner reaction involving a phosphorylated 4-benzyloxyisoindolinone and ortho-bromobenzaldehyde. []

Relevance: Both these compounds and 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one contain the 6-bromo-1,3-benzodioxol-5-yl structural unit. The presence of this common substructure suggests potential overlap in their synthesis or reactivity.

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide

Compound Description: This molecule is an imine derivative with a confirmed E-configuration for its imine moiety. It has shown potential as a new antifungal agent. []

Relevance: This compound, like 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, incorporates the 1,3-benzodioxol-5-yl group as part of its structure. This shared feature might contribute to similar biological or pharmaceutical properties.

(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

Compound Description: This compound is a chalcone with an E configuration for its olefinic double bond. It shows a near-planar molecular structure. []

Relevance: Belonging to the same chalcone family as 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, this compound also features the 1,3-benzodioxol-5-yl group in its structure. This structural similarity places them in the same chemical class.

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

Compound Description: These are two chalcone derivatives featuring a 6-amino-1,3-benzodioxol-5-yl moiety. They exhibit distinct supramolecular structures based on hydrogen bonding and pi-pi stacking interactions. []

Relevance: The shared 6-amino-1,3-benzodioxol-5-yl moiety between these compounds and 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one points towards a close structural relationship. The 6-position substituent variation (amino vs. bromo) allows for studying structure-activity relationships within this chalcone series.

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(4-pyridyl)prop-2-en-1-one

Compound Description: This chalcone derivative, characterized by its 6-amino-1,3-benzodioxol-5-yl unit and a 4-pyridyl substituent, crystallizes with Z' = 2 and exhibits unique hydrogen-bonded supramolecular substructures. []

Relevance: This compound shares the 6-amino-1,3-benzodioxol-5-yl moiety with 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one. The presence of this common substructure in both compounds suggests they belong to the same structural class of chalcones.

(2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one and (2E)-1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Compound Description: These two chalcones are derived from 1-(1,3-benzodioxol-5-yl)ethanone and contain a 1,3-benzodioxol-5-yl and a benzene group. Their structures are influenced by hydrogen bonding and crystal packing effects. []

Relevance: These compounds share the 1,3-benzodioxol-5-yl moiety and the chalcone structural framework with 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, highlighting a clear structural relationship within this family of molecules.

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-\n1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This compound contains a thiazole ring, a structure commonly found in natural products and pharmaceutical agents. Its molecular structure and electronic properties have been studied using Density Functional Theory calculations. []

Relevance: This compound shares the 4-chlorophenyl substituent with 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one. While their overall structures are different, the presence of this common substructure suggests potential similarities in their synthesis or pharmacological profiles.

1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones

Compound Description: This series of chalcone derivatives all contain an intramolecular N—H⋯O hydrogen bond and exhibit polarized molecular–electronic structures. Examples in this series include: 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-en-1-one, 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. []

Relevance: The compounds in this series share the 6-amino-1,3-benzodioxol-5-yl moiety with 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, indicating a close structural relationship within this class of chalcones. The variations in the aryl substituent at the 3-position offer opportunities to study the structure-activity relationship for this class of compounds.

(Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one

Compound Description: This compound is a chalcone derivative featuring a 6-bromo-1H-indol-3-yl substituent. []

Relevance: This compound shares a structural similarity with 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one in that both compounds feature a bromo-substituted aromatic ring at the 3-position of the propenone moiety. While the specific aromatic systems differ (indole vs benzodioxole), this similarity may indicate some shared chemical behavior.

(Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate

Compound Description: This compound is a bromo-substituted cyclohexadienone derivative. []

Relevance: This compound shares the presence of a bromo substituent on an aromatic ring with 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one. Although the overall structures are quite different, the shared presence of a bromo substituent might indicate similarities in their synthetic routes or reactivity.

1E,4E-1-(4-chlorophenyl)-5-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-one (CAB7β)

Compound Description: CAB7β is a chalcone synthesized via Claisen–Schmidt reaction. It exhibits significant antigenotoxic and anticytotoxic activities, and a slightly cytotoxic effect on Salmonella typhimurium strain TA98. []

Relevance: Both CAB7β and 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one belong to the chalcone family and share the 4-chlorophenyl substituent at the 1-position of the propenone moiety. This structural similarity suggests they might have overlapping pharmacological profiles.

Aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives

Compound Description: This class of compounds was synthesized using an intramolecular nucleophilic substitution reaction followed by an SN2-type nucleophilic substitution. []

Relevance: While structurally distinct from 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, the discussion of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives highlights a potential synthetic strategy that could be adapted for the preparation of analogs or derivatives of the target compound.

N-Mannich Bases of 5-amino-4-[2-(6-bromo-1, 3-benzothiazol-2-Yl) hydrazinylidene]-2, 4-dihydro-3h-Pyrazol-3-One

Compound Description: These compounds were synthesized by a Mannich reaction using 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP). They exhibit varying degrees of antimicrobial, antioxidant, and cytotoxic activity depending on the nature of substituents on the phenyl ring. []

Relevance: This series of compounds contains a 6-bromo-substituted benzothiazole moiety, showing structural similarity to the 6-bromo-1,3-benzodioxol-5-yl unit in 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one. This suggests a potential for exploring similar chemical modifications and biological activity trends in the context of the target compound.

3-(1,2,4‐Triazol‐5‐yl)‐1,3‐thiazolidin‐4‐ones

Compound Description: These heterocyclic compounds were synthesized using a domino reaction and displayed potent antifungal and antituberculosis activities. Notably, 2‐benzo[d][1,3]dioxol‐6‐yl‐3‐[(3‐morpholin‐4‐yl)‐1H‐1,2,4‐triazol‐5‐yl)]‐1,3‐thiazolidin‐4‐one (1i), 2‐(4‐chlorophenyl)‐5‐methyl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1p), 2‐benzo[d][1,3]dioxol‐6‐yl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1s), and 2‐benzo[d][1,3]dioxol‐6‐yl‐5‐methyl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1t) showed promising activity against Mycobacterium tuberculosis and Candida albicans. []

Relevance: While not directly structurally related to 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, the 3-(1,2,4‐Triazol‐5‐yl)‐1,3‐thiazolidin‐4‐one compounds offer an example of heterocyclic scaffolds with potent biological activity. This highlights the potential for exploring similar heterocyclic modifications to the target compound in pursuit of new biological activities.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative synthesized using microwave irradiation. It exhibits specific structural features, including a planar pyrazolo[3,4-b]pyridine system and a dihydropyridinone ring involved in intermolecular hydrogen bonds. []

Relevance: Both this compound and 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one contain a 4-chlorophenyl substituent. Although their overall structures are different, the presence of this common substructure may suggest similarities in their synthesis or biological activity.

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

Compound Description: This compound demonstrates good fungicidal and antiviral activity against tobacco mosaic virus. []

Relevance: Although structurally distinct from 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, this compound highlights the potential of incorporating heterocyclic moieties, such as pyrazole and thiazole, for the development of bioactive molecules. This could serve as inspiration for exploring similar heterocyclic modifications to the target compound.

4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine derivatives

Compound Description: These compounds are synthesized from 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol and 2-bromo-5,5-dimethylcyclohexane-1,3-dione. Their structures mainly exist in the enamino ketone form. []

Relevance: While not directly structurally related to 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, the synthesis of these derivatives highlights the versatility of cyclocondensation reactions in building complex heterocyclic systems. This could inspire the exploration of similar synthetic approaches for creating analogs of the target compound.

Bromo-, arylazo-, and heterocyclic-fused troponoids containing a 1,3-benzodioxole system

Compound Description: This series of compounds was synthesized via bromination, azo-coupling, and nucleophilic cyclization reactions using 3-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]tropolone as a starting material. []

Relevance: The presence of the 1,3-benzodioxole system in these troponoids makes them structurally related to 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one. This suggests that the synthetic methodologies employed for these troponoids could be potentially applied to the target compound for the development of analogous structures.

6-bromo-2,3-disubstituted-4(3H)-quinazolinones

Compound Description: This series of quinazolinone derivatives was synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with various amines. One compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone (4), showed potent antiviral activity against vaccinia virus. []

Relevance: These compounds highlight the potential of incorporating a bromo substituent into heterocyclic scaffolds for generating antiviral activity. Although structurally different from 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, they suggest exploring the impact of bromo substitution on the antiviral activity of the target compound or its analogs.

4,5-Dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) derivatives

Compound Description: This class of compounds includes a scaffold that can be bioactivated to form p-chlorophenyl isocyanate (CPIC) in rat liver microsomes and in vivo. Compound I (4,5-dihydropyrazole-1,5-dicarboxylic acid-1-[(4-chlorophenyl)-amide] 5-[(2-oxo-2 H-[1,3']bipyridinyl-6'-yl)-amide]) is an example of this scaffold. CPIC is a reactive carbamoylating species that can covalently bind to macromolecules, suggesting a potential liability associated with this class of compounds. []

Relevance: Compounds in this class, such as compound I, share the 4-chlorophenyl amide substructure with 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one. While the core structures differ, understanding the bioactivation potential of this substructure could be relevant for assessing the metabolic fate and potential toxicity of the target compound.

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

Compound Description: This compound is a complex molecule featuring an imidazo[2,1-b][1,3]thiazole ring system, a bromo-substituted benzene ring, and a 5-methyl-1,3-thiazolidin-4-one group. Its crystal structure is stabilized by various hydrogen bonds and C—H⋯π interactions. []

Relevance: This compound, like 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, contains a bromo-substituted aromatic ring. This shared feature, although in different core structures, might suggest some similarities in their chemical behavior or potential biological activity profiles.

3,3,4,4,5,5-hexafluoro-{1-[2-methyl-5- (4-formylphenyl)-thien-3-yl]-2-[2-methyl-5-(4-(1,3-dioxolan- 2-yl)phenyl)-thien-3-yl]}-cyclopent-1-ene

Compound Description: This compound is a diarylethene derivative synthesized from 2-methylthiophene through a multistep process involving bromination, boration, palladium-catalyzed coupling, and protection/deprotection of the carbonyl group. []

Relevance: This compound highlights the synthetic potential of incorporating a 1,3-dioxolane moiety into a complex structure. While not directly related to 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, it suggests the possibility of exploring the introduction of a 1,3-dioxolane group into the target compound or its analogs, potentially influencing its properties or reactivity.

1,2-bis[2-methyl-5-(2-(1,3-dioxolane))-thien-3-yl]perfluorocyclopentene

Compound Description: This compound is a photochromic diarylethene derivative synthesized via a multistep process involving bromination, protection of the carbonyl group, and coupling with a fluorinated ring. Its crystal structure reveals an antiparallel conformation, which is favorable for photocyclization reactions. []

Relevance: This compound demonstrates the successful incorporation of a 1,3-dioxolane group into a photochromic diarylethene structure. Although structurally different from 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, it provides inspiration for investigating the potential photochromic properties of the target compound or its analogs, especially those containing a 1,3-dioxolane moiety.

1,3,4-oxadiazole derivatives of nalidixic acid and their copper complexes

Compound Description: These compounds were synthesized from nalidixic acid through a series of reactions involving hydrazide formation, hydrazone synthesis, and cyclization. They exhibited varying antimicrobial activity. []

Relevance: While not directly structurally related to 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, this research highlights the potential of developing novel antimicrobial agents by modifying existing drug scaffolds, such as nalidixic acid. This could be a valuable strategy for exploring the antimicrobial potential of the target compound or its analogs.

Two Novel 7-(9-decenyl)-2,3-dihydro-1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazepine Derivatives

Compound Description: These triazolo-thiadiazepine derivatives, 2-(4-chlorophenyl)-4-[2-(4-chlorophenyl)ethenyl]—7-(9-decenyl)-2,3-dihydro-1,2,4- triazolo [3,4-b] [, , ] thiadiazepine (4) and 2,4-bis (4-chlorophenyl)-7-(9-decenyl)-2,3-dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine (7), were synthesized from 3-(9-decenyl)-4-amino-5-mercapto-1,2,4-triazole (1). []

Relevance: These triazolo-thiadiazepine derivatives share the 4-chlorophenyl substituent with 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one. While the core structures are different, the common substituent suggests the potential for exploring related structural modifications and their impact on biological activity.

cis‐ and trans‐2‐alkyl‐2‐aryl‐(1,3‐oxathiolane‐5‐methanols and 1,3‐dioxolane‐4‐methanethiols)

Compound Description: These compounds are synthesized from aromatic ketones and 3-mercapto-1,2-propanediol. The stereochemistry of these isomers has been investigated using nuclear Overhauser enhancement experiments. []

Relevance: While structurally distinct from 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one, these compounds highlight the potential of incorporating 1,3-dioxolane and 1,3-oxathiolane moieties into organic molecules. This could inspire the exploration of similar modifications to the target compound and their impact on stereochemistry and biological activity.

4-(2-phenyl-5,7-bis [trifluoromethyl] pyrazolo [1,5-a] pyrimidin-3-yl) phenol (PHTPP) and (3aS,4R,9bR*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta [c] quinolone (G15)

Compound Description: PHTPP is an antagonist for estrogen receptor-β, and G15 is an antagonist for G protein-coupled estrogen receptor 1 (GPER). Both compounds, when administered into the rostral anterior cingulate cortex, were found to block pain-related aversion in rats. []

Relevance: G15 shares the 6-bromo-1,3-benzodioxol-5-yl moiety with 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one. This shared substructure suggests that the target compound or its analogs might also interact with GPER or exhibit related biological activities. PHTPP, while structurally different, highlights the potential of targeting estrogen receptors for pain modulation, which could be explored in the context of the target compound as well.

Properties

Product Name

3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-2-propen-1-one

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)prop-2-en-1-one

Molecular Formula

C16H10BrClO3

Molecular Weight

365.60 g/mol

InChI

InChI=1S/C16H10BrClO3/c17-13-8-16-15(20-9-21-16)7-11(13)3-6-14(19)10-1-4-12(18)5-2-10/h1-8H,9H2/b6-3+

InChI Key

ZWFNFOOBGYWHII-ZZXKWVIFSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)C3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)C3=CC=C(C=C3)Cl)Br

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.